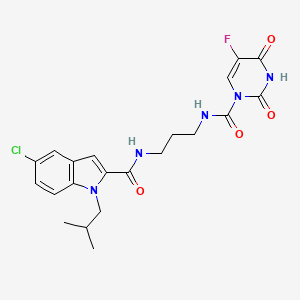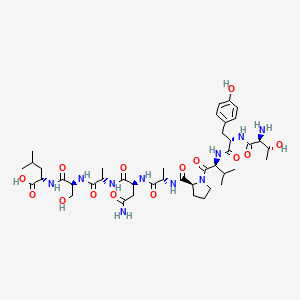
Tyvpanasl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyvpanasl is a peptide epitope consisting of nine amino acids derived from the HER2/neu protein. It is known for its ability to bind to MHC I molecules and is used in the preparation of J-LEAPS vaccines . This compound has significant implications in cancer research, particularly in the development of therapeutic vaccines targeting HER2/neu-positive tumors .
准备方法
Synthetic Routes and Reaction Conditions
Tyvpanasl is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA (trifluoroacetic acid) to remove protecting groups from the amino acids .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product undergoes rigorous purification steps, including HPLC (high-performance liquid chromatography), to achieve the desired quality .
化学反应分析
Types of Reactions
Tyvpanasl primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Solvents: DMF (dimethylformamide), DCM (dichloromethane)
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with the sequence Thr-Tyr-Val-Pro-Ala-Asn-Ala-Ser-Leu .
科学研究应用
Tyvpanasl has a wide range of applications in scientific research, particularly in the fields of immunology and oncology .
Cancer Research: this compound is used in the development of therapeutic vaccines targeting HER2/neu-positive tumors.
Immunology: As an MHC I-binding epitope, this compound is used to study antigen-specific CD8 T cell responses.
Vaccine Development: This compound is a key component in the formulation of J-LEAPS vaccines, which are designed to induce strong cytotoxic T lymphocyte (CTL) responses against cancer cells.
作用机制
Tyvpanasl exerts its effects by binding to MHC I molecules on the surface of antigen-presenting cells. This binding facilitates the presentation of the peptide to CD8 T cells, leading to their activation and proliferation . The activated CD8 T cells then target and destroy HER2/neu-positive tumor cells, thereby exerting an anti-tumor effect .
相似化合物的比较
Similar Compounds
SIINFEKL: A well-known MHC I-binding epitope derived from ovalbumin.
GILGFVFTL: An epitope from the influenza virus matrix protein.
Uniqueness of Tyvpanasl
This compound is unique due to its specific sequence derived from the HER2/neu protein, making it particularly effective in targeting HER2/neu-positive tumors . Unlike other epitopes, this compound has been extensively studied for its role in cancer immunotherapy and vaccine development .
属性
分子式 |
C42H66N10O14 |
|---|---|
分子量 |
935.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H66N10O14/c1-19(2)15-28(42(65)66)49-38(61)29(18-53)50-35(58)21(5)45-36(59)27(17-31(43)56)47-34(57)22(6)46-39(62)30-9-8-14-52(30)41(64)33(20(3)4)51-37(60)26(48-40(63)32(44)23(7)54)16-24-10-12-25(55)13-11-24/h10-13,19-23,26-30,32-33,53-55H,8-9,14-18,44H2,1-7H3,(H2,43,56)(H,45,59)(H,46,62)(H,47,57)(H,48,63)(H,49,61)(H,50,58)(H,51,60)(H,65,66)/t21-,22-,23+,26-,27-,28-,29-,30-,32-,33-/m0/s1 |
InChI 键 |
UKSQKNGHLVXYRE-FYPZIEDISA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


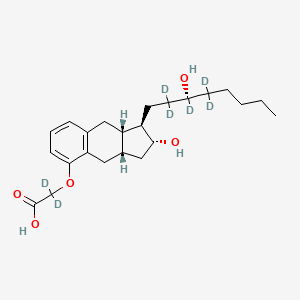
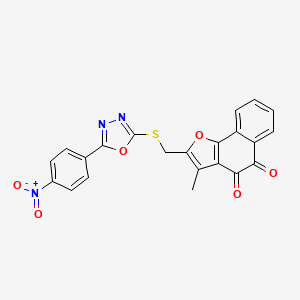
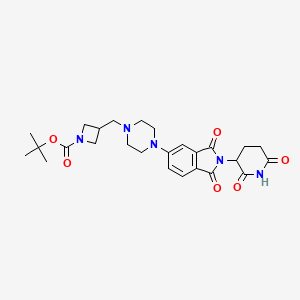


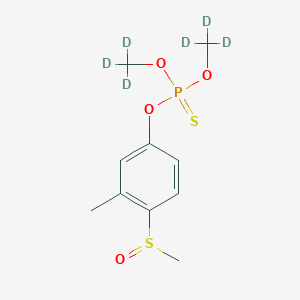
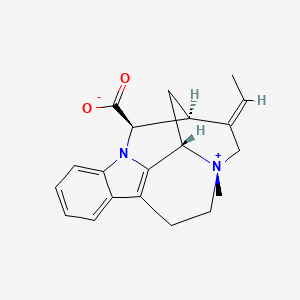
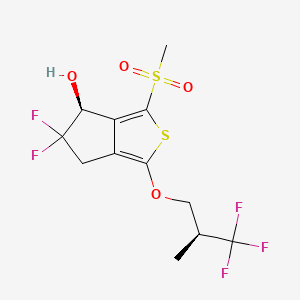
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)
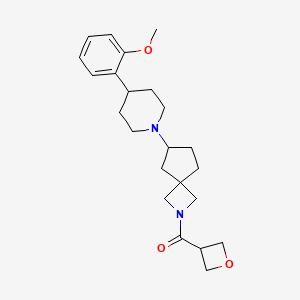
![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
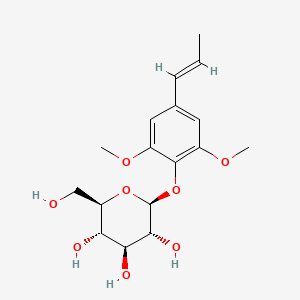
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
